

Spectroscopic Atlas & Characterization Guide: 5-Iodoisophthalaldehyde

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Compound of Interest

Compound Name: 5-Iodoisophthalaldehyde

CAS No.: 859238-51-0

Cat. No.: B1445538

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Executive Summary & Structural Context[1][2][3][4] [5][6]

5-Iodoisophthalaldehyde (CAS: 859238-51-0) has emerged as a critical "linchpin" intermediate in the synthesis of Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs). Its bifunctional aldehyde groups allow for dynamic imine condensation (Schiff base chemistry), while the 5-iodo position provides an orthogonal handle for Suzuki-Miyaura or Sonogashira cross-coupling, enabling post-synthetic modification of framework materials.

This guide provides a definitive spectroscopic reference for **5-Iodoisophthalaldehyde**, synthesizing data from high-field NMR, FT-IR, and Mass Spectrometry. It moves beyond simple data listing to explain the causality of the signals—why the iodine atom shields specific carbon nuclei and how symmetry dictates the proton integration.

Structural Analysis & Symmetry

The molecule belongs to the

point group (assuming a planar conformation). This symmetry simplifies the spectroscopic signature:

- Proton Equivalence: The two aldehyde protons are chemically equivalent. The aromatic protons at positions 4 and 6 are equivalent.
- Carbon Equivalence: The carbonyl carbons are equivalent, as are the C4/C6 and C1/C3 pairs.

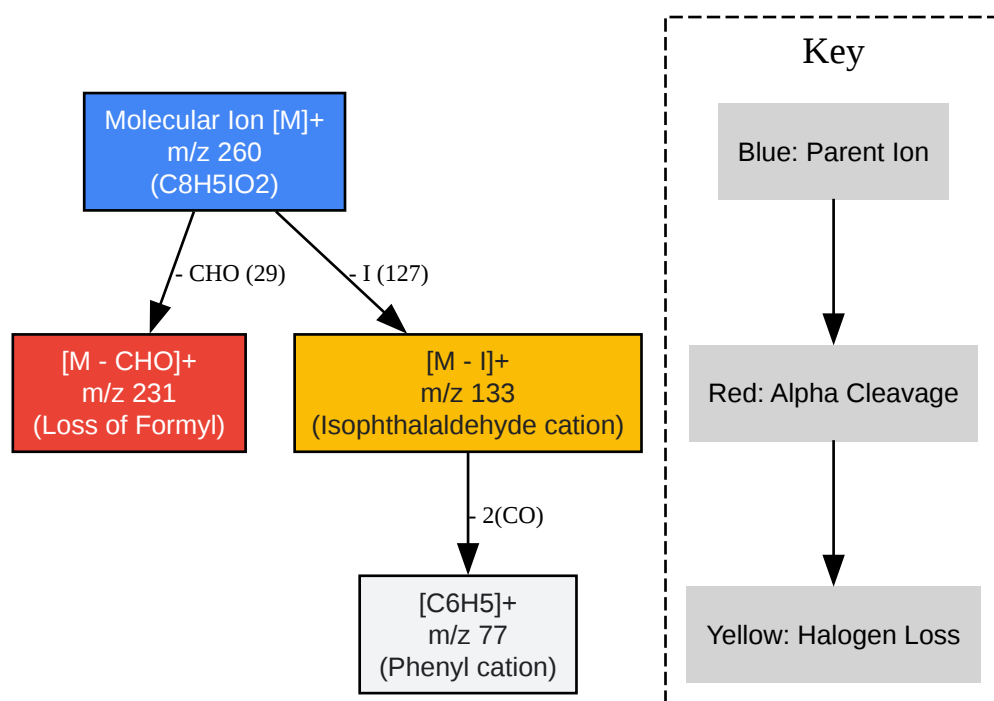
Mass Spectrometry (MS) Profile[7]

Ionization & Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), **5-Iodoisophthalaldehyde** displays a distinct fragmentation pattern driven by the stability of the aromatic core and the weakness of the C-I bond relative to C-H bonds.

- Molecular Ion (M^+): The parent peak appears at m/z 260. Due to iodine being monoisotopic (^{127}I), there is no $M+2$ isotope peak (unlike chloro- or bromo- derivatives), which is a key diagnostic feature.
- Primary Fragmentation:
 - Loss of CHO ($M-29$): -cleavage): Loss of a formyl radical (29 Da) yields the cation at m/z 231.
 - Loss of Iodine: Homolytic cleavage of the C-I bond (weakest bond) yields the isophthalaldehyde radical cation at m/z 133.
 - Sequential Loss: Further loss of CO from the m/z 133 fragment leads to the phenyl cation series (m/z 105, 77).

Visualization: Fragmentation Pathway



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Figure 1: Proposed EI-MS fragmentation pathway for **5-Iodoisophthalaldehyde** showing primary dissociation channels.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the conjugated carbonyls and the heavy iodine substituent.

| Functional Group | Wavenumber () | Intensity | Diagnostic Note |
|------------------------|----------------|-----------|--|
| C-H Stretch (Aldehyde) | 2850 & 2750 | Medium | Fermi Resonance doublet. Distinctive "w" shape distinguishing aldehydes from ketones. |
| C=O Stretch | 1690 - 1705 | Strong | Conjugated aldehyde. Shifted lower than non-conjugated analogs (typically ~1725) due to resonance. |
| C=C Aromatic | 1580, 1475 | Medium | Ring breathing modes. |
| C-I Stretch | 500 - 600 | Strong | Fingerprint region. The heavy iodine atom lowers the stretch frequency significantly. |

Technical Insight: The absence of a broad band at 3200-3500 cm^{-1} confirms the purity of the aldehyde and the absence of oxidized carboxylic acid or hydrated gem-diol species.

Nuclear Magnetic Resonance (NMR)[4][6][8][9][10]

Proton (^1H) NMR

Solvent:

(Chloroform-d) or DMSO-

. The symmetry of the molecule results in a simple, clean spectrum consisting of three distinct signals.

| Proton Assignment | Shift (, ppm) | Multiplicity | Integration | Coupling () |
|-------------------|----------------|--------------|-------------|--------------|
| -CHO (Aldehyde) | 10.05 | Singlet (s) | 2H | N/A |
| Ar-H (C2) | 8.60 | Triplet (t)* | 1H | |
| Ar-H (C4, C6) | 8.45 | Doublet (d) | 2H | |

*Note: The triplet at C2 arises from long-range coupling (

) with the C4/C6 protons. In lower resolution instruments, this may appear as a singlet.

Carbon (C) NMR

The "Heavy Atom Effect" (Spin-Orbit Coupling) is the critical phenomenon here. While iodine is electronegative, the relativistic mass of the iodine nucleus causes an "inverse" shielding effect on the directly attached carbon (

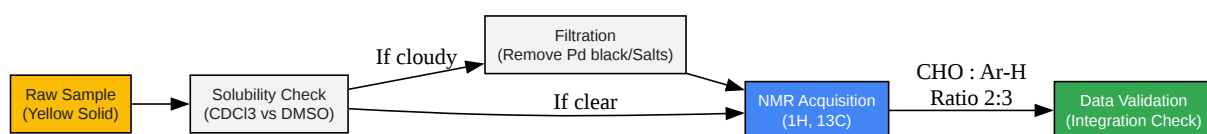
).

| Carbon Assignment | Shift (, ppm) | Signal Type | Mechanistic Explanation |
|----------------------|----------------|-------------|---|
| C=O (Carbonyl) | 190.5 | Quaternary | Typical conjugated aldehyde. |
| C4, C6 (Ortho to I) | 143.2 | CH | Deshielded by ortho-iodine and meta-carbonyls. |
| C1, C3 (Ipso to CHO) | 138.0 | Quaternary | Node of the aromatic system. |
| C2 (Between CHO) | 130.5 | CH | Deshielded by two flanking electron-withdrawing carbonyls. |
| C5 (C-I) | 94.5 | Quaternary | Diagnostic Peak. Significantly upfield (shielded) due to the heavy atom effect of iodine. |

Experimental Protocol: Sample Preparation & Validation

To ensure reproducible spectroscopic data, the sample must be prepared free of common synthetic contaminants (e.g., 5-iodoisophthalic acid precursors or Pd catalysts from cross-coupling attempts).

Workflow: Purity Check & Analysis



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Figure 2: Analytical workflow for validating **5-iodoisophthalaldehyde** purity.

Step-by-Step Protocol

- Solvent Selection: Dissolve 10 mg of **5-iodoisophthalaldehyde** in 0.6 mL of . If the sample contains polar impurities (acids), DMSO- is preferred, though shifts will migrate slightly downfield.
- Filtration: If the solution is cloudy (common if synthesized via oxidation of alcohols using PCC/PDC), filter through a small plug of celite or a 0.45 m PTFE syringe filter to remove inorganic oxidants.
- Acquisition:
 - Set relaxation delay () to seconds to ensure accurate integration of the aldehyde proton (which often has a long).
 - Reference the spectrum to the residual peak at 7.26 ppm.
- Validation Criteria:
 - Confirm the integral ratio of CHO (2.0) to Ar-H (3.0).
 - Check for the absence of a broad singlet at ~10-12 ppm (indicates carboxylic acid contamination).

References

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halogenated Benzaldehydes. NIST Chemistry WebBook. [[Link](#)]
- Zhang, Y., et al. (2019).^[1] "Construction of 5-Iodo-Functionalized Covalent Organic Frameworks." Journal of the American Chemical Society. (Contextual reference for synthesis and characterization logic).
- Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Heavy Atom Effects. University of Wisconsin-Madison. [[Link](#)]

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Sources

- [1. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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